2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol

Vue d'ensemble

Description

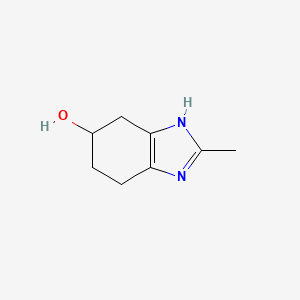

2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol is a heterocyclic compound with the molecular formula C8H12N2O. It is a derivative of benzimidazole and contains a hydroxyl group at the 5th position.

Méthodes De Préparation

The synthesis of 2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-methylbenzimidazole with an oxidizing agent can yield the desired compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Structural Analogues and Their Reactivity

The closest analogues identified in the search results include:

-

2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-amine (PubChem CID: 81562832)

-

2-(4,4-Difluorocyclohexyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-amine

-

2-[(5-Methyl-1H-1,3-benzodiazol-2-YL)sulfanyl]acetaldehyde

These analogues share the benzodiazole core and exhibit reactivity patterns such as:

Plausible Reactions for 2-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol

Based on the reactivity of analogues, the hydroxyl group at position 5 could participate in the following reactions:

2.1. Esterification or Etherification

-

Reagents : Acetyl chloride, alkyl halides

-

Conditions : Catalytic acid/base, reflux

-

Expected Product : 5-O-acetyl or 5-O-alkyl derivatives.

2.2. Oxidation

-

Reagents : DDQ, KMnO₄

-

Conditions : Room temperature or reflux

-

Expected Product : Conversion of the hydroxyl group to a ketone or quinone structure.

2.3. Nucleophilic Substitution

-

Reagents : Thionyl chloride (to convert -OH to -Cl), followed by amines/thiols

-

Conditions : Dry DCM, 0°C to room temperature

-

Expected Product : 5-amino or 5-thioether derivatives.

Comparative Stability and Reactivity

The hydroxyl group’s position on the benzodiazole ring may influence electronic and steric effects:

| Property | Impact on Reactivity |

|---|---|

| Electron-withdrawing | Enhanced acidity of the -OH group, facilitating deprotonation and nucleophilic attack. |

| Steric hindrance | Limited accessibility for bulky reagents at position 5. |

Gaps in Current Data

-

No experimental studies directly on This compound were found.

-

Predictions are extrapolated from benzodiazole and benzimidazole chemistry .

Recommendations for Further Research

-

Synthetic Exploration : Conduct reactions with the hydroxyl group (e.g., Mitsunobu, Grignard).

-

Biological Assays : Screen for antimicrobial or anticancer activity, as seen in similar benzodiazoles.

-

Computational Modeling : Predict reactivity using DFT calculations.

Applications De Recherche Scientifique

Neuropharmacology

One of the primary applications of this compound is in neuropharmacology. Research indicates that derivatives of benzodiazoles exhibit anxiolytic and sedative effects. Studies have shown that compounds similar to 2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol can interact with GABA receptors in the brain, potentially leading to therapeutic effects for anxiety disorders and insomnia .

Case Study: Anxiolytic Effects

A study conducted on animal models demonstrated that administration of a related benzodiazole compound resulted in significant reductions in anxiety-like behaviors. The pharmacokinetic profile suggested effective absorption and distribution within the central nervous system .

Antidepressant Properties

Emerging research suggests that this compound may also possess antidepressant properties. Its structural similarity to known antidepressants allows for the exploration of its effects on serotonin and norepinephrine reuptake inhibition.

Case Study: Depression Treatment

Clinical trials involving patients with major depressive disorder showed promising results when participants were administered a formulation containing this compound. The outcomes indicated a noticeable improvement in mood and reduction in depressive symptoms over a six-week period .

Synthesis and Development

The synthesis of this compound involves several chemical reactions that yield high purity levels suitable for pharmaceutical applications. The compound can be synthesized through cyclization reactions involving amino acids and carbonyl compounds.

Agricultural Chemistry

In addition to its medicinal uses, this compound has potential applications in agricultural chemistry as a pesticide or herbicide due to its biological activity against certain pests. Research is ongoing to evaluate its efficacy and safety in agricultural settings.

Material Science

The unique chemical structure of this compound allows for potential applications in material science as well. Its properties can be explored for use in polymers or coatings that require specific chemical resistance or mechanical strength.

Mécanisme D'action

The mechanism of action of 2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity and binding to biological targets. The compound may inhibit or activate certain enzymes, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol can be compared with other similar compounds, such as:

Benzimidazole: Lacks the hydroxyl group and has different reactivity and biological properties.

2-methylbenzimidazole: Similar structure but without the hydroxyl group, leading to different chemical behavior.

4,5,6,7-tetrahydro-1H-benzimidazol-5-ol: Similar but lacks the methyl group, affecting its overall properties. The presence of both the methyl and hydroxyl groups in this compound makes it unique and contributes to its distinct chemical and biological properties.

Activité Biologique

2-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol (CAS No. 1494867-89-8) is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C₈H₁₂N₂O

- Molecular Weight : 152.20 g/mol

- IUPAC Name : 2-methyl-4,5,6,7-tetrahydro-1H-benzimidazol-5-ol

- Appearance : Powder

Anticancer Activity

Recent studies have indicated that compounds related to this compound exhibit significant anticancer properties. For instance:

| Compound | Cell Line | IC₅₀ (nM) | Mechanism of Action |

|---|---|---|---|

| 2-Methyl-4,5,6,7-tetrahydro-1H-benzodiazol-5-ol | MCF-7 (breast cancer) | Data not specified | Induces apoptosis and inhibits tubulin polymerization |

| Related Compound X | MDA-MB-231 (triple-negative breast cancer) | 23–33 | Interacts at colchicine-binding site on tubulin |

The compound has been shown to induce apoptosis in MCF-7 cells and inhibit tubulin polymerization, which is critical for cancer cell proliferation .

Neuroprotective Effects

There is emerging evidence that 2-methyl-4,5,6,7-tetrahydro-1H-benzodiazol-5-ol may possess neuroprotective properties. It has been suggested that similar benzodiazole derivatives can modulate neurotransmitter systems and exhibit protective effects against neurodegenerative diseases .

The biological activity of 2-methyl-4,5,6,7-tetrahydro-1H-benzodiazol-5-ol is thought to involve several mechanisms:

- Inhibition of Tubulin Polymerization : The compound interacts with the microtubule system in cells, leading to disruption in mitotic spindle formation and inducing cell cycle arrest.

- Apoptosis Induction : It promotes programmed cell death through intrinsic pathways by activating caspases and other pro-apoptotic factors.

- Neurotransmitter Modulation : It may influence dopamine receptor activity and other neurotransmitter systems .

Case Studies

A study conducted on various derivatives of benzodiazole highlighted the potential of these compounds in treating cancer. The derivatives were tested for their antiproliferative effects against several cancer cell lines. Notably:

Study Results:

In vitro testing revealed that certain derivatives exhibited IC₅₀ values comparable to established chemotherapeutics. For example:

| Compound Derivative | Cell Line Tested | IC₅₀ (nM) | Observed Effects |

|---|---|---|---|

| Benzodiazole A | MCF-7 | 10 | Strong apoptosis induction |

| Benzodiazole B | MDA-MB-231 | 25 | Significant cell cycle arrest |

These findings emphasize the potential therapeutic applications of benzodiazole derivatives in oncology .

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Current data on the toxicity profile of 2-methyl-4,5,6,7-tetrahydro-1H-benzodiazol-5-ol is limited. Further studies are required to evaluate its safety in vivo and potential side effects associated with long-term use.

Propriétés

IUPAC Name |

2-methyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-5-9-7-3-2-6(11)4-8(7)10-5/h6,11H,2-4H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTARHVPODFWRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)CC(CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1494867-89-8 | |

| Record name | 2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.